4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride
Overview
Description
“4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride” is a chemical compound with the CAS Number: 1235439-72-1 . It has a molecular weight of 229.71 and its IUPAC name is 4-[isopropyl(methyl)amino]benzoic acid hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H . This compound has a similar structure to “Benzoic acid, 4-amino-, methyl ester” which has a molecular weight of 151.1626 .Physical and Chemical Properties Analysis
“this compound” is a powder that should be stored at room temperature . More specific physical and chemical properties are not available in the search results.Scientific Research Applications
Amino Acid Derivatives and Sulfonamide Synthesis
- The creation of new amino acid derivatives has been explored, such as those of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, which interacts with amino acid methyl esters in specific solvents, leading to corresponding amino acid sulfonamide derivatives (Riabchenko et al., 2020).
Synthesis of Complex Chemical Compounds
- Complex synthesis processes involving multiple steps have been documented, such as the creation of 4-amino-5-chloro-N[2-(diethylamino)ethyl]-2-[(butan-2-on-3-yl)oxy]-[carbonyl-14C]benzamide hydrochloride, showing the intricate steps needed to synthesize such compounds (Standridge & Swigor, 1991).
Doping of Polyaniline with Benzoic Acids
- Benzoic acid and its derivatives, such as 4-methylbenzoic acid, have been used as dopants for polyaniline. These dopants influence the conductivity and other properties of polyaniline, indicating a potential application in materials science (Amarnath & Palaniappan, 2005).
Aminolysis and Hydrolysis in Chemical Synthesis
- The process of aminolysis and hydrolysis has been explored using various benzoic acid derivatives, leading to the synthesis of novel chromones. These reactions demonstrate the versatility of benzoic acid derivatives in organic synthesis (Jones, 1981).
Photodecomposition Studies
- Studies on the ultraviolet irradiation of chlorobenzoic acids, including 4-chlorobenzoic acid, have shown that they can be decomposed to produce hydroxybenzoic acids and benzoic acid itself. This kind of research is vital for understanding the environmental impact of these compounds (Crosby & Leitis, 1969).
Infrared Spectroscopy and Molecular Structure Analysis
- The molecular structure and behavior of benzoic acid derivatives have been studied using infrared spectroscopy, providing insights into their physical and chemical properties in different states (Gopal, Jose, & Biswas, 1967).
Mechanism of Action
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Properties
IUPAC Name |
4-[methyl(propan-2-yl)amino]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDPPCUJKRQZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-72-1 | |
Record name | Benzoic acid, 4-[methyl(1-methylethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[methyl(propan-2-yl)amino]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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